molecular formula C32H53N2O4+ B1662866 Rocuronium CAS No. 143558-00-3

Rocuronium

Cat. No.: B1662866
CAS No.: 143558-00-3
M. Wt: 529.8 g/mol
InChI Key: YXRDKMPIGHSVRX-OOJCLDBCSA-N
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Properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRDKMPIGHSVRX-OOJCLDBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53N2O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048339
Record name Rocuronium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rocuronium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014866
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Complete, 2.84e-05 g/L
Record name Rocuronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00728
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rocuronium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014866
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Rocuronium acts by competing for cholinergic receptors at the motor end-plate. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium. Rocuronium acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur. Evidence also suggests that nondepolarizing agents can affect ACh release. It has been hypothesized that nondepolarzing agents bind to postjunctional ("curare") receptors and may therefore interfere with the sodium and potassium flux, which is responsible for depolarization and repolarization of the membranes involved in muscle contraction.
Record name Rocuronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00728
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

143558-00-3, 119302-91-9
Record name Rocuronium
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URL https://commonchemistry.cas.org/detail?cas_rn=143558-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rocuronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143558003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rocuronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00728
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rocuronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROCURONIUM
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rocuronium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014866
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of rocuronium bromide?

A1: this compound bromide is a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. [, , , , , , ] It competitively binds to the alpha subunit of nAChRs, preventing acetylcholine from binding and triggering muscle contraction. [, ] This leads to skeletal muscle paralysis. [, , , , , , ]

Q2: How does this compound bromide differ from succinylcholine in terms of its mechanism of action?

A2: Unlike succinylcholine, a depolarizing neuromuscular blocking agent, this compound bromide does not cause depolarization of the muscle membrane. [, , , ] This results in the absence of muscle fasciculations often seen with succinylcholine. [, , ]

Q3: What factors influence the onset and duration of this compound bromide's effect?

A3: Several factors affect the onset and duration of this compound bromide's neuromuscular blockade, including:

  • Dose: Higher doses result in faster onset and longer duration. [, , , , , , ]
  • Patient age: Elderly patients may experience a prolonged effect. [, ]
  • Concomitant medications: Anesthetic agents like isoflurane and sevoflurane potentiate this compound bromide's effect, leading to longer duration. [, , ] Certain medications, such as phenytoin, can reduce its efficacy. []
  • Body temperature: Hypothermia can prolong the recovery from this compound-induced neuromuscular blockade. []

Q4: What is the molecular formula and weight of this compound bromide?

A4: The molecular formula of this compound bromide is C32H53BrN2O4, and its molecular weight is 613.7 g/mol.

Q5: Is there any information available on the spectroscopic data of this compound bromide?

A5: The provided research papers do not contain detailed spectroscopic data for this compound bromide.

Q6: What is the typical onset time of this compound bromide at various doses?

A6: The onset time of this compound bromide is dose-dependent.

  • 0.6 mg/kg: Approximately 60 seconds for clinically acceptable intubation conditions. [, , , ]
  • 0.9 mg/kg: Approximately 60 seconds for excellent intubation conditions, comparable to succinylcholine. [, , , , ]
  • 1.2 mg/kg: Offers rapid onset (around 60 seconds) and profound block, suitable for rapid sequence induction when succinylcholine is contraindicated. [, , ]

Q7: How is this compound bromide metabolized and eliminated?

A7: this compound bromide undergoes minimal metabolism and is primarily excreted unchanged in bile. [, ] Renal excretion plays a minor role. []

Q8: What is the impact of renal impairment on this compound bromide clearance?

A8: While renal excretion is not the primary elimination pathway, severe renal impairment can lead to a reduced clearance of this compound bromide. []

Q9: How does sugammadex reverse the neuromuscular blockade induced by this compound bromide?

A9: Sugammadex is a selective relaxant binding agent that encapsulates this compound bromide, forming a stable complex. [, , ] This complex is then renally excreted, effectively reversing the neuromuscular blockade. [, ]

Q10: In what clinical settings is this compound bromide commonly used?

A10: this compound bromide is frequently used in various surgical procedures requiring:

  • Rapid sequence induction and intubation: When rapid airway control is necessary, particularly in situations where succinylcholine is contraindicated. [, , , , ]
  • Maintenance of neuromuscular blockade: To facilitate surgery and mechanical ventilation. [, , , , , ]

Q11: How does the use of this compound bromide compare to succinylcholine for intubation?

A11: While both are used for tracheal intubation, they have key differences:

  • Onset time: Suxamethonium has a slightly faster onset than this compound bromide at commonly used doses. [, , , , ]
  • Duration of action: this compound bromide has a longer duration of action compared to the ultra-short action of suxamethonium. [, , , ]
  • Side effects: this compound bromide is associated with fewer adverse effects compared to suxamethonium, which can cause muscle fasciculations, hyperkalemia, and malignant hyperthermia in susceptible individuals. [, , , ]

Q12: How does the cost of this compound bromide compare to other neuromuscular blocking agents?

A12: The provided research papers do not provide a comparative cost analysis of this compound bromide with other neuromuscular blocking agents.

Q13: What are the potential adverse effects associated with this compound bromide?

A13: While generally well-tolerated, potential adverse effects of this compound bromide include:

  • Hypotension: Can occur due to histamine release, although this is less common than with some other neuromuscular blocking agents. [, ]
  • Allergic reactions: Rare but potentially serious. []
  • Injection site pain: Can occur, but mixing with lidocaine or sodium bicarbonate may reduce the incidence and severity. []

Q14: Is there any evidence of long-term toxicity associated with this compound bromide?

A14: The long-term effects of this compound bromide have not been extensively studied. The available research primarily focuses on its short-term effects during and immediately following surgical procedures.

Q15: What are the current areas of research focused on this compound bromide?

A15: Ongoing research efforts include:

  • Optimizing dosing strategies: To achieve desired neuromuscular blockade while minimizing recovery time and side effects. [, , ]
  • Understanding drug interactions: Investigating interactions with other medications commonly used during surgery. [, , , ]
  • Improving monitoring techniques: Developing more accurate and reliable methods for assessing neuromuscular blockade depth. [, ]

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